H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH is a peptide composed of 14 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of cystine, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH are used as model compounds to study protein folding, stability, and interactions.
Biology
In biological research, this peptide can be used to investigate cellular processes, signal transduction pathways, and enzyme-substrate interactions.
Medicine
Medically, peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are utilized in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can act as agonists or antagonists of receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH: can be compared to other peptides with similar sequences, such as:
Uniqueness
The uniqueness of this compound lies in its specific sequence, which determines its structure, stability, and biological activity. Variations in the sequence or modifications at the terminal ends can significantly alter its properties and applications.
Properties
Molecular Formula |
C63H116N20O17 |
---|---|
Molecular Weight |
1425.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C63H116N20O17/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
PNFOBAFKCPTILQ-AJYBRLPVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.